2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl-
Description
“2H-1-Benzopyran-2-one, 7-(ethylamino)-4,6-dimethyl-” is a chemical compound with the formula C13H15NO2 and a molecular weight of 217.2637 . It’s also known as 4,6-Dimethyl-7-(ethylamino)coumarin, Coumarin 2, 7-Ethylamino-4,6-dimethyl coumarin, and 7-(ethylamino)-4,6-dimethyl-2-benzopyrone .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C13H15NO2/c1-4-14-11-7-12-10(5-9(11)3)8(2)6-13(15)16-12/h5-7,14H,4H2,1-3H3 . The chemical structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound is solid and has a melting point of 163°C .Scientific Research Applications
Adrenolytic Activity
Coumarin 445: has been studied for its potential adrenolytic activity, which refers to the ability to block adrenergic receptors. This property is significant in the development of treatments for cardiovascular diseases such as hypertension and heart failure . The compound’s ability to bind to α1- and β1-adrenoceptors makes it a candidate for further pharmacological exploration.
Colorimetric Detection of Uranium
The compound has been utilized in the synthesis of Schiff bases, which are known for their colorimetric analysis capabilities. Specifically, Coumarin 445 derivatives have shown promise as ligands for the colorimetric detection of uranium in water, highlighting its importance in environmental monitoring and safety .
Fluorescent Imaging and Sensitizers
Due to its photophysical properties, Coumarin 445 is used in the development of photosensitizers for photodynamic therapy (PDT) and fluorescent imaging of cancer. Its ability to fluoresce makes it a valuable tool in medical diagnostics and treatment .
Liquid Crystal Displays
Coumarin 445: has applications in the field of display technology. Its use in liquid crystal/plasma/brown tube displays is based on its luminescent properties, which are essential for creating high-quality visual displays .
Dye Lasers
The compound’s strong fluorescence has made it a candidate for use in dye lasers. Dye lasers are tunable and can be used in various applications, from medical diagnostics to high-resolution spectroscopy .
Solar Cells
Researchers have explored the use of Coumarin 445 in solar cells. Its photophysical properties may contribute to the efficiency of light absorption and conversion in photovoltaic devices .
Optical Filters
The unique absorption characteristics of Coumarin 445 make it suitable for use in optical filters. These filters can be used to selectively transmit light of different wavelengths, which is crucial in photography, astronomy, and scientific research .
Dual Emission in Solvents
Studies have shown that Coumarin 445 exhibits dual emission in various solvents when excited by a nitrogen laser. This property is important for understanding solvent polarity effects on fluorescence and has implications for the design of new fluorescent materials .
properties
IUPAC Name |
7-(ethylamino)-4-methylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-9-4-5-10-8(2)6-12(14)15-11(10)7-9/h4-7,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNIKUTWXUODJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067417 | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
CAS RN |
28821-18-3 | |
Record name | 7-(Ethylamino)-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28821-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-(ethylamino)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(ethylamino)-4-methyl-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the presence of oxygen affect Coumarin 445 during photodegradation?
A2: Research indicates that oxygen plays a significant role in the photodegradation of Coumarin 445 when exposed to 350 nm light []. Specifically, the presence of oxygen leads to the formation of photoproducts, including 7-ethylamino-4-methylcoumarin (C-445) through a monodealkylation process. This degradation pathway is less pronounced in oxygen-free environments, highlighting the impact of oxygen on the stability of Coumarin 445 [].
Q2: How does solvent polarity influence the fluorescence properties of Coumarin 445?
A3: The fluorescence behavior of Coumarin 445 is sensitive to solvent polarity, particularly under high-power laser excitation []. Studies reveal that Coumarin 445 exhibits dual amplified spontaneous emission (ASE) bands in specific solvents under these conditions. This phenomenon is attributed to the formation of "superexciplexes," where two excited dye molecules interact with a solvent molecule, leading to distinct ASE bands originating from intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) states [].
Q3: Can Coumarin 445 be encapsulated within nanoparticles, and what are the potential benefits?
A4: Yes, researchers have successfully encapsulated Coumarin 445 within silica nanoparticles to create dye-silica core-shell nanoparticles (DSCSNPs) []. This encapsulation offers several potential benefits, including enhanced stability, improved water solubility, and the ability to tailor the particle size and surface properties for specific applications []. These DSCNPs could find utility in various fields, such as bioimaging, sensing, and drug delivery.
Q4: What analytical techniques are commonly employed to characterize Coumarin 445 and its derivatives?
A5: Various analytical techniques are crucial for characterizing Coumarin 445 and related compounds. Researchers often utilize techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), X-ray Diffraction (XRD), and Dynamic Light Scattering (DLS) to study the size, morphology, and structural properties of Coumarin 445-containing materials []. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is valuable for separating and quantifying Coumarin 445 and its degradation products, providing insights into its stability and degradation pathways [].
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